Methopromazine

Catalog No.
S562902
CAS No.
61-01-8
M.F
C18H22N2OS
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methopromazine

CAS Number

61-01-8

Product Name

Methopromazine

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C18H22N2OS/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3

InChI Key

BRABPYPSZVCCLR-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC

Synonyms

2-Methoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine; 10-[3-(Dimethylamino)propyl]-2-methoxyphenothiazine; 2-Methoxy-10-(3’-dimethylaminopropyl)phenothiazine; 4632RP; Methopromazine; Methoxypromazine; RP 4632;

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC

Psychopharmacology Research:

  • Understanding Dopamine and Psychosis: Methopromazine's ability to block dopamine D2 receptors makes it useful in studying the role of dopamine in psychosis. Researchers can observe how the drug affects dopamine signaling and its potential impact on psychotic symptoms .
  • Animal Models of Psychiatric Disorders: Methopromazine is used in animal models of schizophrenia and other mental illnesses to induce specific behavioral changes mimicking symptoms. This allows researchers to investigate potential therapeutic interventions and their effects on these models .

Neuroscience Research:

  • Dopamine Receptor Function: Methopromazine's interaction with dopamine D2 receptors helps researchers understand the structure and function of these receptors, crucial for studying dopamine signaling in the brain and its role in various neurological functions .
  • Neurotransmitter Interactions: Methopromazine's effects on other neurotransmitters, like serotonin and norepinephrine, can be studied to understand how these systems interact and contribute to brain function and behavior .

Pharmacology Research:

  • Drug Discovery and Development: Methopromazine serves as a reference compound for developing new antipsychotic medications. Its well-characterized pharmacological profile allows researchers to compare and contrast the activity of new drugs, aiding in the development of safer and more effective treatments .
  • Investigating Drug Mechanisms: Research using Methopromazine can help elucidate the mechanisms of action of other drugs that interact with similar targets or have overlapping pharmacological effects .

Methopromazine is a neuroleptic agent belonging to the phenothiazine class of compounds. Its chemical formula is C₁₈H₂₂N₂OS, and it is primarily utilized for its antipsychotic properties. Methopromazine acts on the central nervous system by blocking dopamine receptors, which helps in managing symptoms associated with various psychiatric disorders, including schizophrenia and severe anxiety. The compound is characterized by a thiazine ring structure, which is common among phenothiazines, contributing to its pharmacological activity.

The exact mechanism of action of methopromazine is not fully elucidated, but it is believed to involve blocking dopamine D2 receptors in the brain's mesolimbic pathway. This pathway is implicated in psychosis. Additionally, methopromazine may also interact with serotonin receptors.

Methopromazine can cause various side effects, including drowsiness, movement disorders, and metabolic disturbances []. It can also interact with other medications.

  • Toxicity: The median lethal dose (LD50) in rats is 600 mg/kg []. (LD50 is the dose required to kill 50% of a test population).
  • Flammability: Methopromazine is not considered a flammable substance [].

  • Oxidation: This compound can be oxidized to form sulfoxides, which may alter its biological activity and pharmacokinetics.
  • Thioarylation: A dual-catalytic thioarylation reaction has been employed in its synthesis, facilitating the introduction of sulfur-containing groups into the phenothiazine structure .
  • Cyclization: Methopromazine can be synthesized through cyclization reactions involving thioarylated intermediates, often utilizing copper(I)-catalyzed methods .

Methopromazine exhibits a range of biological activities, primarily as an antipsychotic. Its mechanism of action involves antagonism of dopamine D2 receptors, which mitigates psychotic symptoms. Additionally, it has sedative properties that make it useful for treating agitation and anxiety. Its pharmacological profile also includes antihistaminic effects, contributing to its sedative qualities.

The synthesis of methopromazine typically involves multiple steps:

  • Thioarylation: Anilines are subjected to a dual-catalytic thioarylation reaction, where N-(2-bromophenylthio)succinimide is activated using iron(III) triflimide and diphenyl selenide .
  • Cyclization: The thioarylated intermediates are then cyclized via Ullmann–Goldberg or Buchwald–Hartwig coupling reactions to form the final methopromazine compound .
  • Purification: The synthesized product is purified through crystallization or chromatography techniques to ensure high purity for pharmaceutical use.

Methopromazine is primarily used in medical settings for:

  • Management of Psychotic Disorders: It is prescribed for conditions such as schizophrenia and severe anxiety.
  • Sedation: Due to its sedative properties, it can be used in preoperative settings or for patients requiring calming medications.
  • Antiemetic Use: Methopromazine may also be employed to prevent nausea and vomiting associated with various medical treatments.

Studies have indicated that methopromazine can interact with various other medications, particularly those affecting the central nervous system. Its sedative effects may be enhanced when combined with other CNS depressants such as benzodiazepines or alcohol. Furthermore, interactions with drugs that alter hepatic metabolism can affect the pharmacokinetics of methopromazine, necessitating careful monitoring when co-administered.

Methopromazine shares structural and functional similarities with other phenothiazine derivatives. Below is a comparison highlighting its uniqueness among similar compounds:

Compound NameChemical FormulaPrimary UseUnique Features
ChlorpromazineC₁₈H₁₁ClN₂SAntipsychoticFirst phenothiazine developed; strong sedative effect
PromethazineC₁₈H₂₀N₂SAntihistamine/SedativePrimarily used for allergies; less potent antipsychotic
TrifluoperazineC₂₁H₂₄F₂N₂SAntipsychoticMore potent than methopromazine; additional antiemetic properties
PerphenazineC₁₈H₁₉N₂SAntipsychoticEffective for treatment-resistant cases; broader receptor activity

Methopromazine stands out due to its specific balance of antipsychotic and sedative properties, making it suitable for a range of psychiatric conditions while minimizing certain side effects associated with more potent antipsychotics like trifluoperazine.

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Exact Mass

314.14528450 g/mol

Monoisotopic Mass

314.14528450 g/mol

Heavy Atom Count

22

LogP

4.9 (LogP)

Melting Point

46.0 °C

UNII

A6F645Q9HQ

Related CAS

3403-42-7 (maleate[1:1])

Other CAS

61-01-8

Wikipedia

Methopromazine

Dates

Modify: 2024-04-14

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